2-(2-Fluoro-4-methoxyphenyl)ethanol
Overview
Description
“2-(2-Fluoro-4-methoxyphenyl)ethanol” is a chemical compound with the molecular formula C9H11FO2 . It contains a total of 23 bonds, including 12 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, 1 primary alcohol, and 1 aromatic ether .
Molecular Structure Analysis
The molecular structure of “this compound” includes a six-membered aromatic ring, a hydroxyl group, a primary alcohol, and an aromatic ether . The presence of these functional groups can influence the compound’s reactivity and physical properties.
Scientific Research Applications
Biocatalytic Production and Optimization The molecule 2-(2-Fluoro-4-methoxyphenyl)ethanol, similar to its structural analogs, shows significance in the synthesis of drug intermediates. For instance, enantiomerically pure (S)-1-(4-methoxyphenyl) ethanol, a related compound, is crucial for producing various drug intermediates. It can be synthesized from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst. The optimization of experimental conditions like pH, incubation period, temperature, and agitation speed is essential for enhancing the biocatalytic production efficiency. This process is particularly relevant for the synthesis of antihistamines and other therapeutic agents, indicating a potential application for this compound in similar contexts (Kavi et al., 2021).
Solvation and Spectroscopy Studies The interactions of alcohols with compounds structurally related to this compound, such as 2-fluorophenylacetylene, have been investigated using spectroscopic techniques. These studies reveal the complex hydrogen bonding behaviors of these molecules with alcohols, shedding light on their solvation characteristics and potential chemical reactivity. Such insights are valuable for understanding the fundamental properties of this compound in various solvents and could inform its applications in chemical synthesis and material science (Maity et al., 2011).
Enantioselective Synthesis and Catalysis The enantioselective synthesis of compounds closely related to this compound, such as (S)-1-(4-methoxyphenyl)ethanol, highlights the potential of using microbial or enzymatic catalysis for producing enantiopure substances. Such processes are crucial for developing pharmaceuticals and fine chemicals, where the purity and chirality of compounds can significantly affect their biological activity and therapeutic effectiveness. This area of research underscores the broader applicability of this compound and similar molecules in asymmetric synthesis and chiral chemistry (Patel et al., 2004).
Environmental Degradation and Remediation Studies on the degradation pathways of methoxychlor, a pesticide structurally related to this compound, by the white rot fungus Phanerochaete chrysosporium provide insights into the environmental fate and biodegradation potential of similar compounds. Understanding these pathways is crucial for assessing the environmental impact of such chemicals and developing bioremediation strategies for contaminated sites. This research could inform the environmental management of this compound and related compounds, ensuring their safe use and disposal (Grifoll & Hammel, 1997).
Properties
IUPAC Name |
2-(2-fluoro-4-methoxyphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,6,11H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKUGZRHCXZDEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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